3-(3-chloro-2-methylphenyl)-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
説明
This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold with a ketone group at position 2. Its structure includes a 3-(3-chloro-2-methylphenyl) substituent at position 3 and a cyclohexylmethylsulfanyl group at position 3. The chloro and methyl groups on the phenyl ring may influence electronic and steric properties, while the cyclohexylmethylsulfanyl moiety contributes to lipophilicity, affecting pharmacokinetic parameters like membrane permeability and metabolic stability .
特性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-(cyclohexylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2OS/c1-15-18(23)11-7-13-20(15)25-21(26)17-10-5-6-12-19(17)24-22(25)27-14-16-8-3-2-4-9-16/h7,11,13,16H,2-6,8-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCIDBRFQOIYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-chloro-2-methylphenyl)-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one is a derivative of quinazolinone, a class known for its diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Hexahydroquinazolinone
- Substituents :
- 3-chloro-2-methylphenyl group
- Cyclohexylmethyl sulfanyl group
This unique combination of substituents may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For example:
- Cytotoxicity Assays : Research indicates that derivatives similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds ranged from 10 µM to 12 µM depending on the cell line tested .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : Compounds related to the target have shown dose-dependent inhibition of cell growth.
- Induction of Apoptosis : Quinazolinones are known to activate apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their anticancer effects .
Table 1: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A3 | MCF-7 | 10 | Apoptosis induction |
| A5 | HT-29 | 12 | Cell cycle arrest |
| A6 | PC3 | 10 | Antioxidant activity |
Case Study: Quinazolinone Derivatives
A study conducted by researchers demonstrated that a series of quinazolinone derivatives exhibited varying degrees of cytotoxicity against tumor cell lines. The most potent compounds showed an IC50 below 15 µM across multiple assays. The study emphasized the importance of structural modifications in enhancing biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to the lipophilic nature of the cyclohexylmethyl group.
- Toxicity Profile : Toxicological assessments are necessary to establish safety margins; however, initial findings indicate a low toxicity profile in vitro .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolinone derivatives exhibit diverse pharmacological activities, modulated by substituent variations. Below is a comparative analysis:
Key Findings:
Substituent Impact: Chlorine vs. Methoxy Groups: Chlorine at the phenyl ring (target compound and CAS 793716-09-3) increases electrophilicity and binding affinity to hydrophobic enzyme pockets compared to methoxy groups (compound 4l) . Sulfanyl vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 3ab (), involving Suzuki couplings or nucleophilic substitutions for introducing aryl and sulfanyl groups .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
